hepta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-2,4-dienamide is an organic compound characterized by the presence of a hepta-2,4-diene moiety and an amide functional group. It is a colorless to pale yellow liquid with a distinct odor and is soluble in many organic solvents. The molecular formula of this compound is C7H11NO, and it has a molecular weight of 125.17 g/mol .
Preparation Methods
Hepta-2,4-dienamide can be synthesized through various organic synthesis methods. One efficient method involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketones. This process involves the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with aromatic ketones in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .
Chemical Reactions Analysis
Hepta-2,4-dienamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Hepta-2,4-dienamide has several scientific research applications. It is used as an intermediate in organic synthesis for the preparation of biologically active compounds and functional materials. The compound’s conjugated diene structure makes it valuable in the synthesis of natural products and pharmaceuticals. Additionally, this compound derivatives have shown potential antibacterial, anticancer, anti-inflammatory, and antifungal activities, making them useful in medicinal chemistry .
Mechanism of Action
The mechanism of action of hepta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific derivative and its application. For instance, some derivatives may inhibit bacterial enzymes, while others may interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Hepta-2,4-dienamide can be compared with other similar compounds such as pellitorine, piperovatine, and trichostatin A. These compounds also contain conjugated diene and amide moieties and exhibit similar biological activities. this compound is unique due to its specific structure and the potential for various functional modifications. The comparison highlights the versatility and potential of this compound in different scientific and industrial applications .
Properties
CAS No. |
1000537-57-4 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2E,4E)-hepta-2,4-dienamide |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H2,8,9)/b4-3+,6-5+ |
InChI Key |
KITQGYOSLQTCSD-VNKDHWASSA-N |
Isomeric SMILES |
CC/C=C/C=C/C(=O)N |
Canonical SMILES |
CCC=CC=CC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.